molecular formula C13H17ClO3 B7996772 1-(3-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol CAS No. 1443306-12-4

1-(3-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

Cat. No.: B7996772
CAS No.: 1443306-12-4
M. Wt: 256.72 g/mol
InChI Key: PWCZBLSPTKZYQC-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a chemical compound that features a chlorophenyl group and a dioxanyl ring attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: This can be achieved by reacting chlorobenzene with suitable reagents to introduce the chlorophenyl group.

    Formation of the Dioxanyl Ring: The dioxanyl ring can be synthesized through a cyclization reaction involving diols and appropriate catalysts.

    Coupling Reaction: The final step involves coupling the chlorophenyl intermediate with the dioxanyl ring under specific conditions to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorophenyl group or reduce the dioxanyl ring.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution could result in a variety of functionalized derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol may have several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying the effects of chlorophenyl and dioxanyl groups on biological systems.

    Medicine: Investigated for potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-2-propanol: Lacks the dioxanyl ring, which may affect its reactivity and applications.

    1-(3-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical properties.

    1-(3-Chlorophenyl)-3-[2-(1,4-dioxanyl)]-1-propanol: Contains a different dioxanyl ring, which may influence its stability and reactivity.

Uniqueness

1-(3-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is unique due to the presence of both the chlorophenyl group and the 1,3-dioxanyl ring. This combination of functional groups can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO3/c14-11-4-1-3-10(9-11)12(15)5-6-13-16-7-2-8-17-13/h1,3-4,9,12-13,15H,2,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCZBLSPTKZYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201261481
Record name 1,3-Dioxane-2-propanol, α-(3-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443306-12-4
Record name 1,3-Dioxane-2-propanol, α-(3-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443306-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxane-2-propanol, α-(3-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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